

Comparative Analysis of Antibacterial Agent 216 (Tetrahydropyrimidinethione Derivative)

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Compound of Interest		
Compound Name:	Antibacterial agent 216	
Cat. No.:	B15568340	Get Quote

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This guide provides a statistical and mechanistic comparison of "**Antibacterial agent 216**," a tetrahydropyrimidinethione derivative identified as "Compound 2a" in recent anti-tuberculosis research, against standard and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. The analysis is based on publicly available experimental data.

Comparative Performance Analysis

"Antibacterial agent 216" (hereafter referred to as Compound 2a) has demonstrated notable in vitro activity against Mycobacterium tuberculosis. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is presented below in comparison to first-line anti-tuberculosis drugs.

Compound	M. tuberculosis H37Rv MIC (μg/mL)	MDR M. tuberculosis MIC (μg/mL)	Reference
Compound 2a (Tetrahydropyrimidinet hione)	32	128	[1][2]
Isoniazid	0.06	>4	[3]
Rifampicin	0.25	>8	[3]



MDR (Multi-Drug-Resistant) strain is resistant to at least isoniazid and rifampicin.

Experimental Protocols

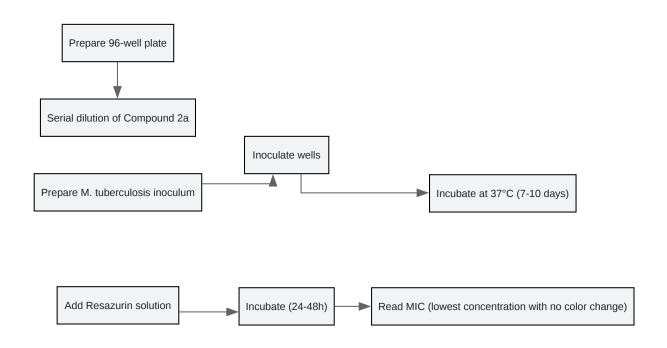
The determination of the Minimum Inhibitory Concentration (MIC) for Compound 2a was conducted using the Resazurin Microtiter Assay (REMA). This method is a colorimetric assay that provides a rapid and sensitive measure of bacterial viability.

Resazurin Microtiter Assay (REMA) Protocol for M. tuberculosis

- Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the test compound (e.g., Compound 2a) in a suitable liquid medium for M. tuberculosis, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4]
- Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv or an MDR strain) is prepared to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration in the wells.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then sealed and incubated at 37°C for a period of 7-10 days.[4]
- Addition of Resazurin: After the incubation period, a solution of resazurin sodium salt is added to each well.[4]
- Result Interpretation: The plates are incubated for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates the presence of viable, metabolically active bacteria. The MIC is determined as the lowest concentration of the compound that prevents this color change.[4]

Mandatory Visualizations Experimental Workflow: Resazurin Microtiter Assay (REMA)





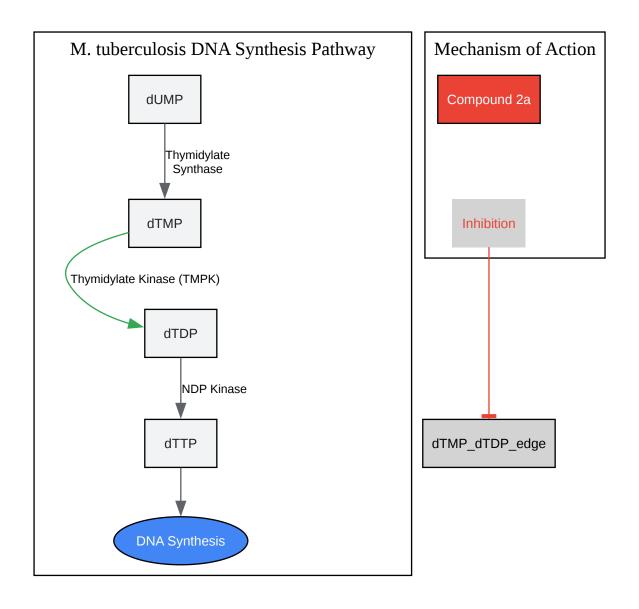
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Proposed Signaling Pathway Inhibition

Compound 2a is suggested to target thymidylate kinase (TMPK), a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis.[1][5] Inhibition of this enzyme disrupts the supply of thymidine triphosphate (dTTP), a necessary building block for DNA replication, ultimately leading to the cessation of bacterial growth.





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Caption: Inhibition of the thymidylate kinase pathway in M. tuberculosis by Compound 2a.

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References



- 1. esrf.fr [esrf.fr]
- 2. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 5. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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